PIM Kinase Selectivity: ATP-Competitive Non-Mimetic Binding Mode vs. Conventional Type I Hinge-Binders
Imidazo[1,2-b]pyridazine-based PIM inhibitors exhibit a structurally validated non-hinge binding mode, interacting with helix αC of the PIM1 N-terminal lobe rather than the ATP-binding hinge region [1]. This contrasts with conventional type I kinase inhibitors (e.g., staurosporine analogs, pyrazolo[3,4-d]pyrimidines) that universally engage the hinge via hydrogen bonding. The structural divergence confers enhanced selectivity with respect to typical hinge-binding scaffolds. The imidazo[1,2-b]pyridazine derivative SGI-1776 demonstrates multi-PIM isoform inhibition: PIM-1 IC₅₀ = 7 nM, PIM-2 IC₅₀ = 363 nM, PIM-3 IC₅₀ = 69 nM, with additional FLT3 activity (IC₅₀ = 44 nM) [2].
| Evidence Dimension | Binding mode and PIM isoform inhibitory potency |
|---|---|
| Target Compound Data | PIM-1 IC₅₀ = 7 nM; PIM-2 IC₅₀ = 363 nM; PIM-3 IC₅₀ = 69 nM; FLT3 IC₅₀ = 44 nM (for derivative SGI-1776) |
| Comparator Or Baseline | Conventional type I kinase inhibitors (e.g., hinge-binding pyrazolo[3,4-d]pyrimidines, staurosporine) — no PIM selectivity reported; typical hinge-binding mode |
| Quantified Difference | Non-hinge binding mode (helix αC interaction) vs. canonical hinge binding; nanomolar potency across all three PIM isoforms |
| Conditions | In vitro kinase inhibition assays; X-ray crystallography of PIM1-inhibitor complex at high resolution |
Why This Matters
This binding mode divergence enables PIM-targeting programs to achieve selectivity profiles unattainable with generic hinge-binding scaffolds, directly informing scaffold selection for kinase inhibitor library synthesis.
- [1] Pogacic V, Bullock AN, Fedorov O, et al. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Res. 2007;67(14):6916-6924. PMID: 17638903. View Source
- [2] Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. 2011;118(3):693-702. PMID: 21628411; PMCID: PMC3142906. View Source
